molecular formula C10H11ClO3 B562984 Mecoprop-d3 CAS No. 352431-15-3

Mecoprop-d3

Cat. No.: B562984
CAS No.: 352431-15-3
M. Wt: 217.66 g/mol
InChI Key: WNTGYJSOUMFZEP-QGZYMEECSA-N
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Description

Historical Context of Mecoprop and the Rationale for Isotopic Labeling

The unlabeled form of mecoprop ((RS)-2-(4-chloro-2-methylphenoxy)propanoic acid) was first commercialized in 1956 as part of the phenoxy herbicide class that revolutionized post-World War II agriculture. As a synthetic auxin mimic, mecoprop disrupts plant cell elongation in broadleaf weeds through competitive binding to the TIR1 auxin receptor complex. However, the racemic nature of early formulations led to recognition that herbicidal activity resided predominantly in the R-enantiomer (mecoprop-P), prompting regulatory shifts toward enantiopure products by the 1990s.

The drive for isotopic labeling emerged from analytical challenges in detecting trace herbicide residues. Conventional gas chromatography-mass spectrometry (GC-MS) methods for mecoprop faced limitations due to:

  • Matrix interference in environmental samples
  • Variable recovery rates during extraction (76–116% in passive air sampling)
  • Inability to distinguish endogenous herbicide degradation from analytical artifacts

Deuterated analogs like this compound addressed these issues through isotopic dilution techniques. The first commercial synthesis of this compound in the early 2000s enabled precise correction for analyte losses during sample preparation by providing chemically identical internal standards with distinct mass spectral signatures. This innovation coincided with regulatory demands for lower detection limits (0.05–0.1 μg/L in EU water frameworks), driving adoption in environmental monitoring programs.

Table 1: Comparative Properties of Mecoprop and this compound

Property Mecoprop This compound Source
CAS Registry Number 7085-19-0 352431-15-3
Molecular Formula C₁₀H₁₁ClO₃ C₁₀H₈D₃ClO₃
Molecular Weight (g/mol) 214.65 217.66–217.67
Key Substitution Sites - 3,5,6-positions on aromatic ring
Primary Application Herbicide Analytical internal standard

Fundamental Properties of Deuterium Substitution in Phenoxyalkanoic Acid Herbicides

The strategic incorporation of deuterium at non-labile positions (3,5,6-positions on the chlorinated aromatic ring) preserves the chemical reactivity of this compound while creating measurable mass differences. This substitution strategy considers:

  • Isotopic Effects on Molecular Interactions

    • Reduced zero-point energy in C-D bonds (vs. C-H) increases activation energy for bond cleavage, marginally slowing metabolic degradation
    • 1.5–2.5% decrease in van der Waals radius improves chromatographic resolution through subtle changes in column retention
  • Mass Spectrometric Differentiation

    • +3 Da mass shift creates distinct ion clusters (m/z 228 → 231 for [M-H]⁻)
    • Deuterium-induced changes in fragmentation patterns aid structural confirmation
  • Analytical Performance Enhancements

    • Compensation for ion suppression/enhancement in electrospray ionization
    • Improved accuracy in pesticide residue quantification (RSD <5% vs. 15–25% for external calibration)

The kinetic isotope effect (KIE) for this compound manifests most significantly in biological systems. In soil microbial communities, deuterium substitution reduces β-oxidation rates by 18–22% compared to protiated mecoprop, as demonstrated in ¹⁴C-labeled degradation studies. This property proves advantageous for tracking parent compound persistence versus metabolic byproducts in environmental fate studies.

Table 2: Kinetic Isotope Effects (KIE) in Deuterated Herbicide Analogs

Process KIE (kH/kD) Analytical Impact Source
Hydroxyl Radical Oxidation 1.8–2.1 Distinguishes photolytic vs microbial degradation
Cytochrome P450 Metabolism 3.4–4.2 Enables hepatic clearance studies
Aqueous Hydrolysis 1.1–1.3 Minimal interference in water monitoring

Properties

IUPAC Name

2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTGYJSOUMFZEP-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662063
Record name 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352431-15-3
Record name 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method for synthesizing Mecoprop-d3 involves catalytic hydrogenation of a precursor compound using deuterium gas (D2\text{D}_2). This approach typically employs a propargyl or alkene intermediate, where deuterium is introduced via heterogeneous catalysis. For instance, the methyl ester of mecoprop undergoes deuteration at the α-position of the propanoic acid chain under the following conditions:

  • Catalyst : 10% Palladium on carbon (Pd/C\text{Pd/C})

  • Deuterium Source : D2\text{D}_2 gas (99.8% purity)

  • Solvent : Anhydrous tetrahydrofuran (THF) or ethyl acetate

  • Temperature : 25–40°C

  • Pressure : 1–3 atm

The reaction proceeds via adsorption of D2\text{D}_2 onto the catalyst surface, followed by syn-addition to the unsaturated bond. Isotopic exchange occurs selectively at the methyl group adjacent to the ester functionality, ensuring minimal deuteration at other positions.

Optimization and Yield

Key parameters influencing yield and isotopic purity include:

  • Catalyst Loading : 5–10 wt% relative to substrate maximizes deuteration efficiency without side reactions.

  • Reaction Time : 12–24 hours ensures complete deuteration, as shorter durations lead to partial labeling.

  • Deuterium Purity : Contaminants like H2\text{H}_2 or HD\text{HD} reduce isotopic enrichment, necessitating high-purity D2\text{D}_2.

Typical yields exceed 85%, with isotopic purity >95% confirmed by 2H^2\text{H}-NMR and high-resolution mass spectrometry (HRMS).

Pd/C-Al-D2_22O Catalytic System

In Situ Deuterium Generation

An alternative method utilizes a Pd/C-Al-D2O\text{Pd/C-Al-D}_2\text{O} system to generate D2\text{D}_2 gas in situ, eliminating the need for external D2\text{D}_2 cylinders. Aluminum powder reacts with D2O\text{D}_2\text{O} to produce D2\text{D}_2, which is then adsorbed onto Pd/C\text{Pd/C} for catalytic deuteration:

2Al+6D2O2Al(OD)3+3D22 \text{Al} + 6 \text{D}2\text{O} \rightarrow 2 \text{Al(OD)}3 + 3 \text{D}_2 \uparrow

This approach reduces costs and enhances safety by avoiding high-pressure D2\text{D}_2 handling.

Procedure and Efficiency

  • Substrate : Mecoprop methyl ester (1.0 mmol)

  • Catalyst : Pd/C\text{Pd/C} (50 mg), aluminum powder (100 mg)

  • Deuterium Source : D2O\text{D}_2\text{O} (5 mL, 99.9% isotopic purity)

  • Reaction Time : 8–12 hours at 50°C

Isotopic enrichment of 98% is achievable, with the reaction’s scalability demonstrated at pilot-plant levels.

Industrial-Scale Synthesis

Process Design

Industrial production of this compound integrates continuous-flow reactors to enhance throughput and consistency. Key features include:

  • Reactor Type : Fixed-bed catalytic reactors with Pd/C\text{Pd/C} pellets

  • Deuterium Delivery : On-site D2\text{D}_2 generation via electrolysis of D2O\text{D}_2\text{O}

  • Purification : Multi-stage distillation and preparative HPLC

Comparative Analysis of Preparation Methods

Parameter Catalytic Hydrogenation Pd/C-Al-D2_2O System
Deuterium Source D2\text{D}_2 gasD2O\text{D}_2\text{O}
Reaction Time 12–24 hours8–12 hours
Isotopic Purity >95%>98%
Scalability ModerateHigh
Cost High (D2\text{D}_2 gas)Low (D2O\text{D}_2\text{O})

The Pd/C-Al-D2O\text{Pd/C-Al-D}_2\text{O} method offers superior cost-efficiency and scalability, making it preferable for large-scale production.

Quality Control and Analytical Techniques

Isotopic Purity Assessment

  • 2H^2\text{H}-NMR : Quantifies deuterium incorporation at specific positions (e.g., δ 1.2 ppm for CD3\text{CD}_3).

  • HRMS : Confirms molecular ion clusters (m/zm/z 217.66 for [M+H]+[\text{M}+\text{H}]^+) and isotopic distribution.

Chromatographic Purity

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) achieve >95% chemical purity .

Chemical Reactions Analysis

Types of Reactions: Mecoprop-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Mecoprop-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Environmental Testing: Used as a reference standard for the quantification of Mecoprop residues in environmental samples, such as soil and water.

    Pharmacokinetic Studies: Employed in drug metabolism and pharmacokinetic studies to trace the distribution and elimination of Mecoprop in biological systems.

    Analytical Chemistry: Utilized in the development and validation of analytical methods, including chromatography and mass spectrometry, for the detection and quantification of herbicides.

    Toxicology Studies: Used to study the toxicological effects and metabolic pathways of Mecoprop in various organisms

Mechanism of Action

Mecoprop-d3, like its non-deuterated counterpart, functions as a selective herbicide. It mimics the plant hormone auxin, causing uncontrolled growth and ultimately leading to the death of broadleaf weeds. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking and analysis in research studies .

Comparison with Similar Compounds

Key Properties of Mecoprop-d3:

Property Value Source
Molecular Formula C₁₀H₈D₃ClO₃
Molecular Weight 220.68 g/mol
CAS Number 352431-15-3
Primary Use Internal standard for LC-MS/MS

Comparison with Structurally Similar Compounds

Mecoprop (Non-Deuterated)

Mecoprop (CAS 93-65-2) is the parent compound, a phenoxy herbicide used to control broadleaf weeds. Its molecular formula is C₉H₁₁ClO₃ (MW: 202.635 g/mol) . Unlike this compound, it lacks deuterium, making it unsuitable as an internal standard due to indistinguishable isotopic signals in mass spectrometry.

Key Differences :

  • Stability : this compound exhibits enhanced resistance to metabolic degradation compared to mecoprop, critical for long-term analytical reliability .
  • Analytical Utility : this compound’s deuterium labeling allows precise quantification by offsetting matrix effects (e.g., ion suppression) in LC-MS/MS, whereas mecoprop’s signal is prone to environmental interference .

Mecoprop-D6 (Phenyl D3, Methyl D3)

Mecoprop-D6 (CAS 1705649-54-2) is a more extensively deuterated variant, with six deuterium atoms distributed across the phenyl and methyl groups.

Comparison with this compound :

Property This compound Mecoprop-D6
Molecular Formula C₁₀H₈D₃ClO₃ C₁₀H₅D₆ClO₃
Molecular Weight 220.68 g/mol 220.68 g/mol¹
Deuterium Positions Likely methyl + aromatic Phenyl (3D) + methyl (3D)
Application LC-MS/MS internal standard Isotopic tracer in metabolism studies

¹Note: Despite differing deuterium counts, both compounds share identical molecular weights due to overlapping isotopic substitutions.

Functional Differences :

  • Isotopic Purity : Mecoprop-D6’s higher deuteration may reduce cross-talk in multi-residue analyses, but its synthesis is more complex and costly .
  • Retention Behavior: Limited data suggest mecoprop-D6 may exhibit slightly altered retention times compared to this compound in chromatographic separation, though evidence is inconclusive .

Comparison with Functionally Similar Deuterated Standards

Thiamethoxam-d3

Thiamethoxam-d3 (CAS unlisted) is a deuterated neonicotinoid insecticide used as an internal standard.

Contrast with this compound :

Parameter This compound Thiamethoxam-d3
Target Analytes Phenoxy herbicides Neonicotinoids
Ionization Efficiency Moderate in negative mode High in positive mode
Matrix Recovery 85–95% in sediments 75–90% in water

Key Insight : this compound is tailored for acidic herbicides, whereas thiamethoxam-d3 optimizes quantification of basic insecticides, reflecting analyte-specific deuterated standard design .

Chlortoluron-d6

Chlortoluron-d6 (CAS unlisted) is a deuterated urea herbicide internal standard.

Contrast with this compound :

Parameter This compound Chlortoluron-d6
Chemical Class Phenoxypropionic acid Phenylurea
Retention Time ~8.7 minutes ~10.2 minutes
Matrix Compatibility Effective in sediments Better in aqueous matrices

Analytical Implications : Co-use of this compound and chlortoluron-d6 in multi-residue methods improves correction for variable ion suppression across analyte classes .

Critical Considerations in Application

Limitations of this compound as a Sole Internal Standard

Studies highlight that relying exclusively on this compound for pharmaceutical quantitation in wastewater led to suboptimal matrix-effect corrections, resulting in artificially low concentrations for some analytes (median retention: -7.1%) . This underscores the need for analyte-matched deuterated standards.

Biological Activity

Mecoprop-d3, a deuterated derivative of mecoprop, is a herbicide primarily used for controlling broadleaf weeds. Understanding its biological activity is crucial for assessing its safety and efficacy in agricultural settings. This article synthesizes findings from various studies, focusing on its pharmacokinetics, toxicological effects, and environmental impact.

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound

ParameterMale RatsFemale Rats
Bioavailability90-100%80-95%
Cmax (µg/g)27.831.5
Tmax (hr)1.82.7
T1/2 (hr)6.44.2

Metabolism

Acute Toxicity

This compound has been evaluated for its acute toxicity through various studies:

  • Oral LD50 : Approximately 431 mg/kg body weight in rats.
  • Dermal LD50 : Greater than 2000 mg/kg body weight.
  • Inhalation LC50 : More than 2.13 mg/L over a four-hour exposure period .

These findings suggest that while mecocprop-d3 poses some risk through ingestion or inhalation, it is relatively safe upon dermal exposure.

Long-term Toxicity

Ecotoxicological Impact

This compound's environmental persistence and potential for bioaccumulation necessitate careful consideration in agricultural applications. Studies indicate that while it can degrade in soil and water environments, its metabolites may pose risks to non-target organisms . The degradation pathways are influenced by microbial activity and environmental conditions, which can vary widely across different ecosystems.

Table 2: Ecotoxicological Studies Summary

Study FocusFindings
Soil DegradationThis compound can degrade under specific conditions but may persist in certain environments .
Aquatic ToxicityPotential risks to aquatic organisms due to runoff from treated areas .
BioaccumulationLimited evidence of accumulation in food chains; however, monitoring is recommended .

Case Study: Worker Exposure Risk Assessment

Case Study: Environmental Monitoring

Monitoring programs have been initiated to evaluate the presence of mecocprop-d3 and its metabolites in groundwater and surface water sources near agricultural sites. Preliminary results indicate variable levels of contamination, prompting further investigation into the long-term ecological impacts of herbicide use in these areas .

Q & A

Q. What analytical methodologies are most effective for detecting and quantifying Mecoprop-d3 in environmental samples?

this compound is commonly analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Deuterium labeling reduces matrix interference by shifting the mass-to-charge ratio, enabling precise quantification. Key validation parameters include linearity (R² ≥ 0.99), recovery rates (70–120%), and limits of detection (LOD < 1 ng/L). Calibration curves should incorporate isotopic internal standards to correct for ion suppression/enhancement .

Q. How should researchers prepare and store this compound solutions to ensure stability during experiments?

Stock solutions should be prepared in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Store at -20°C in amber vials to prevent photodegradation. Regular purity checks via nuclear magnetic resonance (NMR) or high-resolution MS are recommended to confirm isotopic integrity (>98% deuterium incorporation) .

Q. What are the critical considerations for using this compound as an internal standard in degradation studies?

Ensure physicochemical similarity to the target analyte (e.g., Mecoprop) to account for extraction efficiency and matrix effects. Validate co-elution behavior under varying chromatographic conditions (e.g., gradient elution, column temperatures). Monitor deuterium loss during sample preparation (e.g., solid-phase extraction) using spike-and-recovery tests .

Advanced Research Questions

Q. How do deuterium isotope effects influence the environmental fate of this compound compared to its non-deuterated counterpart?

Deuterium substitution alters bond dissociation energies (BDEs), potentially reducing biodegradation rates. For example, C-D bonds in this compound may resist microbial cleavage, leading to prolonged half-lives in soil. Controlled microcosm studies with isotopically labeled and unlabeled compounds are essential to quantify kinetic isotope effects (KIEs). Use kinetic modeling (e.g., first-order decay) and compound-specific isotope analysis (CSIA) to differentiate abiotic vs. biotic degradation pathways .

Q. What experimental designs resolve contradictions in reported degradation pathways of this compound across studies?

Discrepancies may arise from varying environmental conditions (e.g., pH, microbial communities). Employ factorial design experiments to isolate variables, such as aerobic/anaerobic incubation or temperature gradients. Pair high-resolution mass spectrometry (HRMS) with stable isotope probing (SIP) to track metabolite formation. Meta-analyses of published datasets can identify confounding factors (e.g., organic carbon content) .

Q. How can researchers optimize data normalization when using this compound in multi-residue analytical workflows?

Normalize responses using matrix-matched calibration standards to account for signal suppression. Apply isotope dilution mass spectrometry (IDMS) with correction factors for each analyte. Validate cross-reactivity by spiking this compound into samples containing structurally similar herbicides (e.g., 2,4-D, Dicamba). Statistical tools like principal component analysis (PCA) can identify outliers in large datasets .

Q. What strategies mitigate deuterium exchange in this compound during long-term environmental exposure studies?

Use sealed systems (e.g., anaerobic chambers) to minimize contact with proton donors (e.g., water, organic acids). Periodically analyze deuterium retention via LC-HRMS and compare with control samples. For field studies, employ passive samplers (e.g., POCIS) to reduce handling-induced isotopic exchange .

Methodological Best Practices

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Provide detailed reaction conditions (e.g., catalysts, deuterium sources), purification steps (e.g., column chromatography), and spectroscopic validation data (NMR, MS) in supplementary materials. Reference established protocols from journals like the Beilstein Journal of Organic Chemistry .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance. For omics data, apply false discovery rate (FDR) corrections to mitigate Type I errors .

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

Partner with computational chemists to model isotope effects using density functional theory (DFT). Collaborate with microbiologists to characterize degradation pathways via metagenomic sequencing. Cross-disciplinary peer review ensures methodological rigor and relevance to regulatory frameworks (e.g., EU chemical data platforms) .

Data Reporting and Ethics

Q. What metadata standards are critical for publishing this compound datasets?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument files (e.g., .RAW, .D), sample preparation logs, and environmental metadata (e.g., temperature, pH). Use repositories like Zenodo or Figshare for long-term archiving .

Q. How should researchers address ethical considerations in field studies involving this compound?

Disclose potential ecological risks in ethics proposals. Obtain permits for environmental sampling and adhere to chemical disposal regulations (e.g., OSHA guidelines). Transparently report conflicts of interest, particularly if funded by agrochemical industries .

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